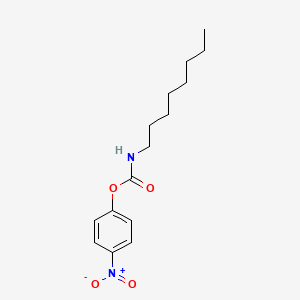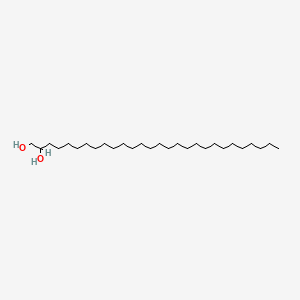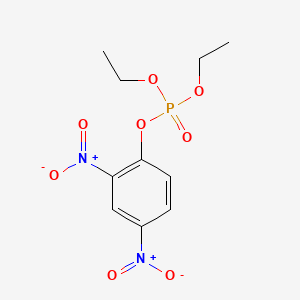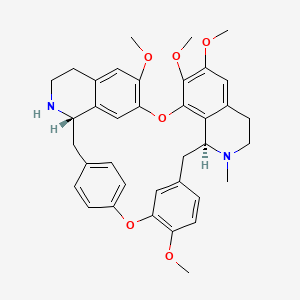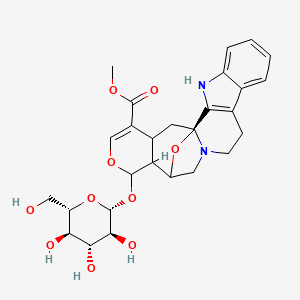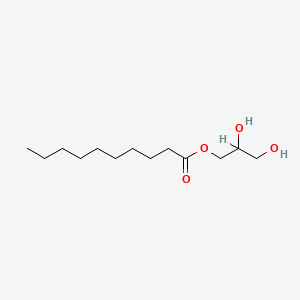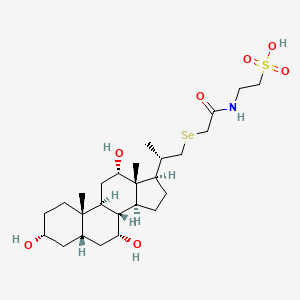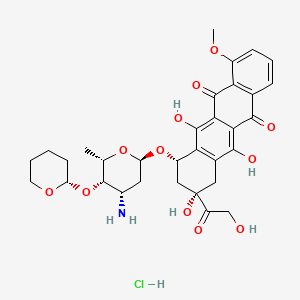![molecular formula C18H14ClN5O2 B1228323 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1228323.png)
6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone is a member of triazoles.
Applications De Recherche Scientifique
Crystal Structure and Anticancer Activity
The compound closely related to 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone has been synthesized and its crystal structure analyzed. It demonstrates moderate anticancer activity, highlighting its potential in cancer research and treatment (Lu Jiu-fu et al., 2015).
Potential Antiasthma Agents
Triazolo[1,5-c]pyrimidines, a class to which the compound belongs, have been identified as active mediator release inhibitors, indicating potential as antiasthma agents. These findings suggest a role in respiratory disease treatment (J. Medwid et al., 1990).
Reaction Mechanisms and Structural Analysis
Studies have explored the reaction mechanisms leading to triazolo[4,3-a]pyrimidines, offering insight into the compound's chemical behavior and structural properties. This research contributes to understanding the compound's synthesis and potential modifications (E. A. Lashmanova et al., 2019).
Antimicrobial Activities
Research has indicated that derivatives of triazolo[1,5-c]pyrimidinone exhibit antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Fatma El Mariah, 2009).
Synthesis and Antimicrobial Screening
Synthesis processes for triazole derivatives, including methods relevant to 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, have been developed. These compounds have been screened for their antimicrobial properties, showing promise in this field (H. Bektaş et al., 2007).
Platelet Activating Factor Antagonism
Research involving similar compounds has focused on their role as platelet activating factor (PAF) antagonists. This suggests potential applications in cardiovascular research and therapy (C. Celma, 1994).
Microwave-Assisted Synthesis
Efficient microwave-assisted synthesis methods have been developed for triazolo[4,3a]pyrimidine derivatives. These methods may be applicable to the synthesis of 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, enabling quicker and more efficient production (V. A. Divate et al., 2014).
Antimalarial Effects
Studies have shown that certain triazolopyrimidines exhibit antimalarial effects. This suggests the possibility of similar properties in 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone, which could contribute to malaria treatment research (L. M. Werbel et al., 1973).
Herbicidal Activity
Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been prepared and found to possess excellent herbicidal activity. This points to potential agricultural applications of similar compounds (M. Moran, 2003).
Mass Spectrometry Analysis
Mass spectrometry techniques have been applied to analyze and understand the fragmentation pattern of related compounds. This research can provide insights into the molecular structure and behavior of 6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone (C. Celma, 1994).
Propriétés
Nom du produit |
6-[(2-Chlorophenyl)methyl]-3-(3-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinone |
|---|---|
Formule moléculaire |
C18H14ClN5O2 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
6-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H14ClN5O2/c1-26-14-7-4-6-13(9-14)24-17-16(21-22-24)18(25)23(11-20-17)10-12-5-2-3-8-15(12)19/h2-9,11H,10H2,1H3 |
Clé InChI |
DKEADSCJUXYXOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



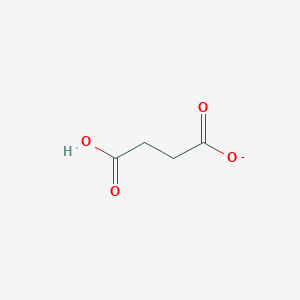
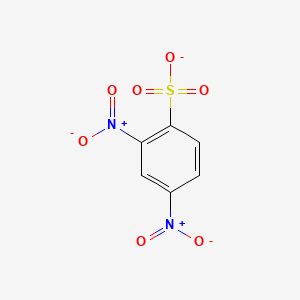
![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)
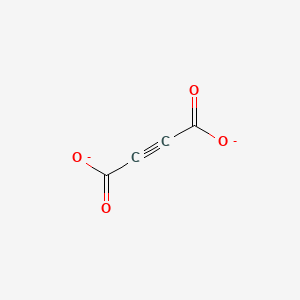
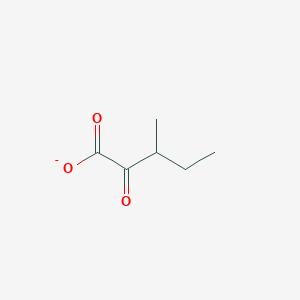
![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
